
3-Amino-biphenyl-2-carbonitrile
Overview
Description
3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It consists of a biphenyl structure with an amino group at the 3-position and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-biphenyl-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-nitrobiphenyl with a suitable nitrile source under reducing conditions. For example, 3-nitrobiphenyl can be reduced to 3-aminobiphenyl using hydrogen gas in the presence of a palladium catalyst. The resulting 3-aminobiphenyl can then be reacted with a nitrile source, such as cyanogen bromide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation and nitrile addition reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 3-nitro-biphenyl-2-carbonitrile.
Reduction: Formation of 3-Amino-biphenyl-2-amine.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: 3-Amino-biphenyl-2-carbonitrile serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Biology
- Biological Activity: The compound exhibits notable biological activities, including potential antimicrobial and anticancer properties. Its interactions with enzymes and receptors are crucial for modulating biochemical pathways .
Medicine
- Pharmaceutical Development: Research is ongoing to explore its use as a precursor for therapeutic compounds. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
- Material Production: In industrial applications, this compound is utilized in producing advanced materials such as polymers and dyes, highlighting its versatility beyond laboratory settings.
The biological activity of this compound is primarily attributed to its molecular interactions. The amino group enhances binding affinity through hydrogen bonding, while the nitrile group participates in nucleophilic addition reactions. This dual functionality allows the compound to effectively modulate biochemical pathways.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound, revealing its ability to inhibit tumor growth in vitro by affecting cell cycle regulation and apoptosis pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property positions the compound as a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-Amino-biphenyl-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-biphenyl: Lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Amino-biphenyl-3-carbonitrile: Isomer with different substitution pattern, leading to distinct chemical properties.
4-Amino-biphenyl-2-carbonitrile: Positional isomer with potential differences in reactivity and biological activity.
Uniqueness
3-Amino-biphenyl-2-carbonitrile is unique due to the presence of both an amino and a nitrile group on the biphenyl scaffold
Biological Activity
3-Amino-biphenyl-2-carbonitrile (C13H10N2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with an amino group at the third carbon of one phenyl ring and a nitrile group at the second carbon of the other phenyl ring. This unique substitution pattern contributes to its distinct chemical and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and proteins. Key aspects of its mechanism include:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating key signaling molecules such as kinases and phosphatases, potentially affecting cellular responses to external stimuli.
- Biochemical Pathways : It participates in various biochemical pathways, including those involved in drug metabolism and synthesis of bioactive compounds.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting cancer cell proliferation through modulation of apoptosis-related pathways.
Case Studies
- Anticancer Activity : In a study assessing the cytotoxic effects of various biphenyl derivatives, this compound demonstrated significant inhibition of cancer cell lines, with IC50 values indicating effective dose-response relationships. The mechanism was linked to the induction of apoptosis via caspase activation.
- Microbial Inhibition : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.
Data Tables
Biological Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Interaction | Modulation of cytochrome P450 activity |
Applications in Research and Industry
This compound has diverse applications across various fields:
- Medicinal Chemistry : Investigated as a precursor for synthesizing pharmaceutical compounds with therapeutic potential.
- Organic Synthesis : Used as an intermediate in the synthesis of more complex organic molecules through reactions such as Suzuki–Miyaura cross-coupling.
- Material Science : Explored for its utility in developing advanced materials, including polymers and dyes due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-biphenyl-2-carbonitrile, and how can reaction conditions be optimized?
A microwave-assisted method is effective for synthesizing structurally related β-enaminonitrile derivatives. For example, a one-pot reaction using ethanol as a solvent and piperidine as a catalyst under microwave irradiation achieves high yields . Optimization involves adjusting irradiation time (e.g., 5–10 minutes), temperature (80–100°C), and stoichiometric ratios of precursors (e.g., aldehydes, naphthols, and malononitrile). Traditional reflux methods are slower (2–4 hours) and may require inert atmospheres.
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1 and unit cell parameters a = 8.32 Å, b = 9.37 Å, c = 11.01 Å) .
- Spectroscopy : ¹H/¹³C NMR (e.g., amino protons at δ 6.2–7.8 ppm), FT-IR (C≡N stretch ~2200 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical Mr) .
- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .
Q. How can environmental or biological samples containing this compound be quantified?
High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) using deuterated internal standards (e.g., phenol-d6 for phenolic derivatives) ensures accuracy. Calibration curves (1–100 ppm range) and recovery studies (≥95%) are essential for validation .
Advanced Research Questions
Q. How do computational methods like DFT and QTAIM enhance understanding of this compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, HOMO-LUMO gaps (e.g., ~4.5 eV indicating moderate reactivity), and electrostatic potential maps. Quantum Theory of Atoms in Molecules (QTAIM) analyzes bond critical points (BCPs) to identify hydrogen bonds (e.g., N–H···O, ρ ~0.02 a.u.) and van der Waals interactions . Non-covalent interaction (NCI) plots visualize steric clashes and stabilizing interactions in crystal packing .
Q. What methodologies are used to evaluate the cytotoxic activity of this compound derivatives?
The XTT cell viability assay is employed against cancer cell lines (e.g., MDA-MB-231, A549). Protocols include:
- Cell seeding (5,000 cells/well in 96-well plates).
- Compound incubation (24–72 hours at 10–100 μM concentrations).
- IC50 calculation using nonlinear regression (e.g., 12–25 μM for active derivatives) .
Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like DNA methyltransferase 1 (binding energy ≤-8.5 kcal/mol) .
Q. How are crystallographic data and puckering parameters analyzed for non-planar rings in derivatives?
Puckering amplitude (q) and phase angle (φ) quantify ring distortions. For example, a five-membered ring with q = 0.42 Å and φ = 18° indicates moderate puckering. Hirshfeld surface analysis (e.g., dnorm plots) highlights close contacts (C–H···π, 2.8–3.2 Å) and fingerprint plots (e.g., H···H contacts ≥60% of surface area) .
Q. How should discrepancies between experimental and computational structural data be resolved?
If bond lengths from X-ray (e.g., C–C = 1.48 Å) differ from DFT predictions (1.45 Å), re-optimize geometry with solvent effects (PCM model) or higher basis sets (cc-pVTZ). Validate torsional angles using relaxed potential energy scans .
Q. What ADMET properties are predicted for this compound, and how are these assessments conducted?
Computational tools (e.g., SwissADME, pkCSM) predict:
Properties
IUPAC Name |
2-amino-6-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIDQDTPOQJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673327 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106274-68-4 | |
Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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